2-フルオロ-3-フェニルブタン-1-アミン

概要

説明

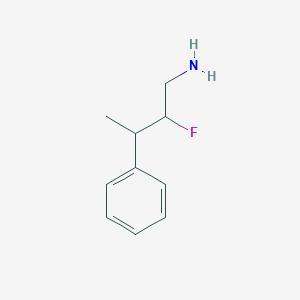

2-Fluoro-3-phenylbutan-1-amine is an organic compound that belongs to the class of amines . Amines are organic compounds that contain one or more nitrogen atoms . The structure of 2-Fluoro-3-phenylbutan-1-amine is similar to that of amphetamine, differing only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .

Molecular Structure Analysis

The molecular structure of amines is similar to that of ammonia, where up to three hydrogens may be bound by nitrogen . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis

Amines are basic, nucleophilic, and react with alkyl halides, acid chlorides, and carbonyl compounds . Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .Physical and Chemical Properties Analysis

Amines are known for their basicity and nucleophilicity . The physical and chemical properties of fluorous compounds have been studied extensively. They are known for their unique structural, electronic effects, and NMR properties .科学的研究の応用

医薬品合成における生触媒

2-フルオロ-3-フェニルブタン-1-アミンは、多くの低分子医薬品に重要な成分であるキラルアミンのエナンチオ選択的合成において、生触媒に利用されています . ω-トランスアミナーゼを介した生触媒の進歩により、これらのキラルアミンの製造が向上し、従来の合成方法に代わる効率的な方法が提供されています .

農薬開発

この化合物は、新しい農薬の開発において役割を果たしており、リード構造にフッ素原子を導入することは、物理的、生物学的、環境的特性を改善するための一般的な修飾です . 2-フルオロ-3-フェニルブタン-1-アミンから誘導されたものを含むフッ素化化合物は、農薬の効力と選択性を向上させるために使用されます .

ファインケミカル合成

ファインケミカルの合成において、2-フルオロ-3-フェニルブタン-1-アミンは貴重な中間体です。 それはベンジル位でさまざまな反応を起こすことができ、ファインケミカルに使用される複雑な分子構造を作成するために不可欠です .

フッ素化医薬品設計

この化合物のフッ素化構造は、医薬品設計において有益であり、生物活性化合物へのフッ素の選択的導入は成熟した戦略です。 これは、医薬品の効率、生物学的半減期、生体吸収を高めるのに役立ちます .

環境への応用

2-フルオロ-3-フェニルブタン-1-アミンの特定の環境への応用は直接的には見つかりませんでしたが、一般的にフッ素化化合物は、環境への影響について精査されています。 この化合物の誘導体は、環境修復またはよりグリーンな合成プロセスの過程で使用される可能性があります .

産業への応用

2-フルオロ-3-フェニルブタン-1-アミンは、さまざまな産業で高熱安定性や低い表面エネルギーなどの独自の特性を持つフッ素化ポリマーやオリゴマーの製造において、産業用途が見られる可能性があります .

Safety and Hazards

将来の方向性

The development of new methodologies for the synthesis of fluorinated molecules is an area of active research . The use of smaller perfluorinated units to promote biodegradability is also being explored . The potential recreational use of similar compounds has been noted , suggesting possible implications in forensic and regulatory contexts.

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-phenylbutan-1-amine. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with 2-Fluoro-3-phenylbutan-1-amine, influencing its overall effect .

生化学分析

Biochemical Properties

2-Fluoro-3-phenylbutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to norepinephrine and dopamine transporters, mimicking the signaling and stimulant properties of amphetamines . These interactions suggest that 2-Fluoro-3-phenylbutan-1-amine may influence neurotransmitter release and reuptake, thereby affecting synaptic transmission and neuronal communication.

Cellular Effects

The effects of 2-Fluoro-3-phenylbutan-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce cellular stress responses, which involve cell cycle arrest, induction of molecular repair mechanisms, and cell proliferation . Additionally, 2-Fluoro-3-phenylbutan-1-amine may impact oxidative processes within cells, leading to alterations in cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-Fluoro-3-phenylbutan-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with norepinephrine and dopamine transporters suggests that it may inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling . This mechanism is similar to that of other amphetamines, which are known to enhance neurotransmitter release and inhibit reuptake.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-phenylbutan-1-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-phenylbutan-1-amine remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-phenylbutan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces significant biochemical and physiological changes. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.

Metabolic Pathways

2-Fluoro-3-phenylbutan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic flux and metabolite levels are influenced by its interactions with specific enzymes, which may affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-Fluoro-3-phenylbutan-1-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-fluoro-3-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUQLKTWSZYZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)

![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)

![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)